Neohydroxyaspergillic Acid
Overview
Description
Mechanism of Action
Target of Action
Neohydroxyaspergillic Acid, a fungal metabolite produced by A. sclerotiorum, exhibits antibiotic and antifungal activities . It inhibits the growth of various bacteria such as P. aeruginosa, M. smegmatis, S. aureus, E. coli, K. pneumoniae, B. mycoides, and B. subtilis . It also inhibits the growth of certain fungi .
Mode of Action
It is known to exhibit antibacterial, antifungal, and antiviral activities . It interacts with its targets, inhibiting their growth and proliferation .
Biochemical Pathways
The biosynthetic pathway for this compound was confirmed by establishing an in vitro CRISPR-ribonucleoprotein system to individually delete genes within the cluster . The biosynthetic gene cluster of this compound was predicted using the aspergillic acid gene cluster as a model . The production of this compound has been shown to require co-cultivation methods or special growth conditions .
Pharmacokinetics
melleus under laboratory growth conditions .
Result of Action
This compound inhibits the growth of various bacteria and fungi . It has been found to have antibacterial and antitumoral effects . The compound’s action results in the inhibition of the growth and proliferation of these organisms .
Action Environment
The production of this compound has been shown to require co-cultivation methods or special growth conditions . Environmental factors such as the presence of other organisms and specific growth conditions can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neohydroxyaspergillic acid is typically produced through fermentation processes involving Aspergillus species. The production can be optimized using different culture media and methodologies such as Microparticulate Enhancement Cultivation (MPEC) and Semi-Solid-State Fermentation (Semi-SSF) . The addition of inert supports like talcum powder to the culture medium can significantly influence the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown under controlled conditions to maximize the yield of the desired metabolite. Factors such as pH, temperature, and nutrient availability are carefully monitored and adjusted to optimize production .
Chemical Reactions Analysis
Types of Reactions: Neohydroxyaspergillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Neohydroxyaspergillic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Aspergillic Acid: A closely related compound with similar antibiotic and antifungal properties.
Neoaspergillic Acid: Another derivative with comparable biological activities.
Uniqueness: Neohydroxyaspergillic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity. Its ability to inhibit a broad spectrum of microorganisms makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTAJMQGQJRLDK-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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